Triallylamine

Descripción general

Descripción

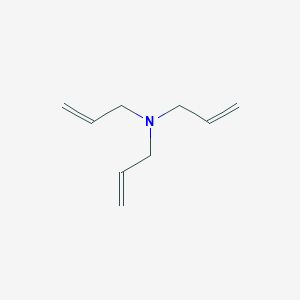

Triallylamine is an organic compound with the chemical formula N(CH₂CH=CH₂)₃. It is a colorless liquid with an ammonia-like odor. This compound is multifunctional, featuring a tertiary amine and three alkene groups. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .

Aplicaciones Científicas De Investigación

Triallylamine has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mecanismo De Acción

Target of Action

Triallylamine, also known as N,N-bis(prop-2-enyl)prop-2-en-1-amine , is an organic compound that is multifunctional, featuring a tertiary amine and three alkene groups

Mode of Action

As a strong reducing agent, it can participate in various chemical reactions . It is known to react violently with oxidizing agents and neutralize acids in exothermic reactions to form salts plus water . This suggests that this compound could potentially interact with its targets by donating electrons, thereby altering their chemical state and influencing their biological activity.

Biochemical Pathways

This compound can react with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines . This suggests that this compound may be involved in the synthesis of certain organic compounds.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a flammable substance , suggesting that its stability and efficacy could be affected by exposure to heat or flames. Furthermore, it is insoluble in water , which could influence its distribution and action in aqueous environments. Its vapors are heavier than air and may spread along the ground and collect in low or confined areas , which could influence its action in different environmental contexts.

Análisis Bioquímico

Biochemical Properties

Triallylamine plays a role in various biochemical reactions. It reacts with primary aromatic amines in the presence of a ruthenium catalyst to form 2-ethyl-3-methylquinolines . The nature of these interactions involves the formation of new covalent bonds, resulting in the synthesis of complex organic molecules .

Molecular Mechanism

This compound undergoes hydrozirconation followed by transmetalation with germanium tetrachloride to form 1-aza-5-germa-5-chlorobicyclo[3.3.3]undecane . This suggests that this compound can participate in complex reactions involving multiple steps and different types of chemical bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triallylamine is synthesized by treating allyl chloride with ammonia. The reaction typically involves the following steps:

Reaction with Ammonia: Allyl chloride is reacted with ammonia to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of allyl chloride.

Purification: The crude product is purified through distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where allyl chloride and ammonia are continuously fed into the system. The reaction is monitored to maintain optimal conditions, such as temperature and pressure, to maximize yield and purity. The product is then distilled to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Triallylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylamines.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and other derivatives.

Comparación Con Compuestos Similares

Allylamine: A simpler compound with one alkene group and one amine group.

Diallylamine: Contains two alkene groups and one amine group.

Triarylamine: Features three aryl groups attached to a nitrogen atom.

Comparison:

Uniqueness: Triallylamine is unique due to its three alkene groups, which provide multiple reactive sites for chemical reactions. This makes it more versatile compared to allylamine and diallylamine.

Reactivity: The presence of three alkene groups enhances its reactivity, allowing it to participate in a broader range of chemical reactions.

Applications: this compound’s multifunctional nature makes it suitable for diverse applications in organic synthesis, pharmaceuticals, and industrial processes

Actividad Biológica

Triallylamine (TAA), with the chemical formula , is a tertiary amine characterized by three allyl groups attached to a nitrogen atom. This compound is primarily known for its applications in organic synthesis and as a reagent in various chemical reactions. However, its biological activities have garnered attention in recent years, particularly regarding its cytotoxicity, antibacterial properties, and potential therapeutic applications.

1. Cytotoxicity

Cytotoxicity refers to the capacity of a substance to induce cell damage or death. This compound has been studied for its effects on various cell lines, revealing significant cytotoxic properties.

- Cell Line Studies : In vitro studies using human skin fibroblasts (HSFs) have shown that TAA exhibits dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating that TAA's cytotoxic effects are comparable to those of other polycations like poly(allylamine hydrochloride) (PAH) but with some modifications leading to reduced toxicity .

| Compound | IC50 (mg/mL) | Cell Line |

|---|---|---|

| This compound | 0.5 | Human Skin Fibroblasts |

| Poly(allylamine) | 0.2 | L929 Mouse Fibroblasts |

2. Antibacterial Activity

This compound has demonstrated antibacterial properties, making it a candidate for applications in antimicrobial therapies.

- Mechanism of Action : The antibacterial activity of TAA is attributed to its ability to disrupt bacterial cell membranes, which is a common mechanism among quaternary ammonium compounds. Studies have shown that TAA exhibits potent activity against both Gram-positive and Gram-negative bacteria .

- Comparative Efficacy : When tested against common pathogens such as Staphylococcus aureus and Escherichia coli, TAA showed superior efficacy compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.1 mg/mL |

| Escherichia coli | 0.2 mg/mL |

3. Polymer Modification and Biological Properties

The biological properties of this compound can be enhanced through polymer modifications, creating derivatives with improved biocompatibility and reduced toxicity.

- Modification Techniques : By quaternizing the amino groups of PAH with this compound, researchers have developed strong polyelectrolytes that maintain antibacterial activity while exhibiting lower cytotoxicity towards mammalian cells .

- Case Study : A study demonstrated that modified PAH with this compound showed increased cell proliferation rates and enhanced wound healing properties in vitro compared to unmodified PAH .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound-modified polymers highlighted their effectiveness against biofilm-forming bacteria. The modified polymers significantly reduced biofilm formation by S. aureus, suggesting their potential use in medical devices to prevent infections .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on the cytotoxic effects of this compound on HSFs, it was found that while TAA exhibited cytotoxicity at higher concentrations, lower concentrations promoted cell migration and proliferation, indicating a dual role depending on dosage .

Propiedades

IUPAC Name |

N,N-bis(prop-2-enyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYJNCGUESNPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28182-47-0 | |

| Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28182-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5026174 | |

| Record name | Triallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triallylamine appears as a colorless liquid with a fishlike odor. Density 0.800 g / cm3 and insoluble in water. Hence floats on water. Flash point 103 °F. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Colorless to dark-brown liquid with a musty, ammonia-like odor; [CHEMINFO] | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

311 to 313 °F at 760 mmHg (NTP, 1992), 155.5 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

103 °F (NTP, 1992), 103 °F OC. | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

2.5 mg/mL (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, and benzene, In water, 2,500 mg/l @ 25 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.809 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.809 @ 20 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.73 (Air= 1) | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.64 [mmHg], 3.64 mm Hg @ 25 °C | |

| Record name | Triallylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Dark brown liquid | |

CAS No. |

102-70-5 | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIALLYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-amine, N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6N19XC04R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °F (NTP, 1992), less than -70 °C | |

| Record name | TRIALLYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIALLYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2904 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triallylamine?

A1: this compound has the molecular formula C9H15N and a molecular weight of 137.22 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ infrared (IR) spectroscopy, X-ray photoelectron spectroscopy (XPS), and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. IR spectroscopy provides information about the vibrational modes of molecules, revealing the presence of specific functional groups like allyl groups [, , ]. XPS delves into the elemental composition and chemical bonding states of the molecule []. NMR, particularly 1H and 13C NMR, elucidates the structure and dynamics of this compound, often aided by 2D NMR experiments [].

Q3: Can you elaborate on the reactivity of this compound's pendant allyl groups with sulfite?

A3: this compound possesses pendant allyl groups that readily react with sulfite [, ]. This reactivity stems from the presence of a carbon-carbon double bond within the allyl group, making it susceptible to nucleophilic attack by sulfite ions. This reaction can lead to the formation of sulfonic acid groups, impacting the properties of this compound-based polymers.

Q4: How does the incorporation of this compound as a crosslinking agent impact the properties of polymers?

A4: this compound serves as an effective crosslinking agent in various polymer systems, enhancing their thermal stability, mechanical strength, and resistance to solvents [, , ]. The three allyl groups present in this compound can participate in free radical polymerization reactions, forming covalent bonds with polymer chains and creating a crosslinked network. This network structure contributes to the improved properties observed in this compound-crosslinked polymers.

Q5: Are there any challenges associated with using this compound in polymer synthesis, and how can these be addressed?

A5: One challenge is the potential for incomplete reaction of pendant allyl groups, which can impact the polymer's stability and performance []. To minimize this, researchers have explored controlling reaction parameters like monomer concentration and crosslinker levels. For instance, using low monomer concentrations and crosslinker levels favors the formation of resins with reduced pendant allyl content, enhancing their resistance to sulfite attack [].

Q6: What catalytic applications have been explored for this compound-based materials?

A6: this compound-based materials, particularly mesoporous polymers incorporating copper or other metals, have shown promise as heterogeneous catalysts [, ]. For example, Cu-grafted mesoporous polythis compound (Cu-MPTA-1) exhibits high catalytic activity in N-arylation, S-arylation, and the synthesis of propargylamines via three-component coupling reactions []. These catalysts often demonstrate excellent recyclability, maintaining their activity over multiple reaction cycles.

Q7: What factors contribute to the catalytic activity of these this compound-based materials?

A7: The catalytic activity stems from the presence of highly dispersed metal sites within the mesoporous polymer framework []. The porous structure provides a large surface area for reactant interactions, while the coordinated metal sites act as active centers for facilitating various chemical transformations.

Q8: What about its use in solid alkaline fuel cells?

A9: this compound has been explored as a plasma treatment agent for modifying membranes used in solid alkaline fuel cells (SAFCs) [, ]. Plasma treatment with this compound can improve the water transport properties of commercial anion-exchange membranes, enhancing their performance in SAFCs [, ].

Q9: Is there any information available regarding the environmental impact and safety of this compound?

A10: While this compound offers various benefits, it's crucial to consider its potential environmental impact. Research on this aspect is limited, but one study assessed the life cycle assessment of polymers incorporating this compound for CO2 capture []. The study highlighted the environmental burden associated with the synthesis of this compound and its precursors, emphasizing the need for sustainable synthesis routes and waste management strategies [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.